molecular formula C18H14FNO5S B3436733 METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B3436733
M. Wt: 375.4 g/mol
InChI Key: APXFKCREAFRYKS-UHFFFAOYSA-N
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Description

Methyl 3-[({5-[(4-fluorophenoxy)methyl]-2-furyl}carbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[({5-[(4-fluorophenoxy)methyl]-2-furyl}carbonyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with a suitable leaving group.

    Formation of the thiophene ring: This can be done through a cyclization reaction involving sulfur-containing precursors.

    Coupling of the furan and thiophene rings: This step typically involves a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({5-[(4-fluorophenoxy)methyl]-2-furyl}carbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-[({5-[(4-fluorophenoxy)methyl]-2-furyl}carbonyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, especially those involving thiophene and furan derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[({5-[(4-fluorophenoxy)methyl]-2-furyl}carbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The fluorophenoxy group can enhance binding affinity to certain receptors, while the thiophene and furan rings can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-(4-fluorophenoxy)phenyl)-3-aminothiophene-2-carboxylate
  • Ethyl 2-((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate
  • 3-(4-(4-fluorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Uniqueness

Methyl 3-[({5-[(4-fluorophenoxy)methyl]-2-furyl}carbonyl)amino]-2-thiophenecarboxylate is unique due to the presence of both furan and thiophene rings in its structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications. Additionally, the fluorophenoxy group enhances its stability and binding affinity in biological systems.

Properties

IUPAC Name

methyl 3-[[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5S/c1-23-18(22)16-14(8-9-26-16)20-17(21)15-7-6-13(25-15)10-24-12-4-2-11(19)3-5-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXFKCREAFRYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 3
METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 6
METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

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